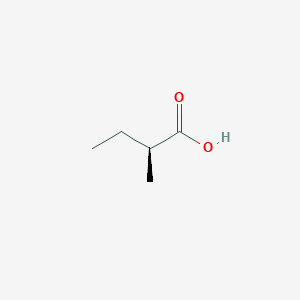

(S)-2-methylbutanoic acid

Description

Properties

IUPAC Name |

(2S)-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAMNBDJUVNPJU-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80881258 | |

| Record name | (2S)-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1730-91-2 | |

| Record name | (+)-2-Methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1730-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80881258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBUTYRIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-2-Methylbutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033742 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

(S)-2-Methylbutanoic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutanoic acid, a chiral branched-chain fatty acid, is a significant contributor to the aroma and flavor profiles of numerous natural products and fermented foods. Its presence and stereochemistry are crucial in determining the sensory characteristics of fruits, beverages, and dairy products. This technical guide provides an in-depth exploration of the natural occurrences of this compound, its biosynthetic pathway originating from L-isoleucine, and detailed experimental methodologies for its extraction, purification, and stereospecific analysis. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, food science, and metabolic engineering.

Natural Sources of this compound

This compound is found in a variety of natural sources, where it contributes to their characteristic aromas. It is particularly prevalent in many fruits and fermented products.

Fruits

This compound is a key volatile compound in several fruits, often associated with fruity and sweet notes.[1] Notable examples include:

-

Apples (Malus domestica): this compound is a component of apple aroma, and its concentration can vary among different cultivars.[1][2] Esters derived from 2-methylbutanoic acid, such as ethyl 2-methylbutanoate and hexyl 2-methylbutanoate, are also important contributors to the overall apple flavor profile.[3]

-

Apricots (Prunus armeniaca): This fruit naturally contains this compound, which is part of its complex aroma profile.[1] The concentration of this and other volatile compounds can differ between apricot varieties.[4][5][6]

-

Other Fruits: this compound has also been identified in strawberries and cranberries.[7]

Fermented Foods and Beverages

Microbial metabolism during fermentation processes is a significant source of this compound.

-

Cocoa (Theobroma cacao): During the fermentation of cocoa beans, microbial activity leads to the production of 2-methylbutanoic acid, which is a key contributor to the final chocolate flavor.[1] The (R)-enantiomer has also been found in cocoa beans.[1]

-

Cheese: The ripening of cheese involves complex microbial and enzymatic processes that generate a wide range of volatile compounds, including 2-methylbutanoic acid, which contributes to the characteristic cheesy and sweaty notes of certain cheese varieties.[8] The enantiomeric distribution can vary between cheese types.

-

Fermented Beverages: this compound and its esters are found in fermented beverages like specialty beers and wines, where they are produced by yeast and bacteria during fermentation and contribute to the overall flavor profile. In a beverage fermented with shiitake mushrooms, (R)-2-methylbutanoic acid was surprisingly found in significant amounts.[9][10][11][12]

Other Natural Sources

This compound has also been reported in the scent of the orchid Luisia curtisii and as a minor constituent of the perennial flowering plant valerian (Valeriana officinalis).[1]

Quantitative Data on this compound in Natural Sources

The concentration of 2-methylbutanoic acid can vary significantly depending on the natural source, cultivar, and processing conditions. The following table summarizes available quantitative data. Please note that many studies report the total concentration of 2-methylbutanoic acid without specifying the enantiomeric distribution.

| Natural Source | Cultivar/Type | Concentration (µg/g or µg/L) | Enantiomeric Ratio (S:R) | Reference |

| Apple | Redchief Delicious | Varies during ripening | Not Specified | [13] |

| Cocoa Beans | Unroasted | Acetic acid up to 474.82 ± 52.69 µg/g | Not Specified | [14] |

| Fermented Beverage | Shiitake Fermented | Not Specified | 67:33 | [10] |

| Apricot | Various | Varies among cultivars | Not Specified | [4][5][6] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound in most organisms is the catabolism of the essential branched-chain amino acid L-isoleucine.[15] This metabolic process occurs in both microorganisms and plants.

The pathway involves a series of enzymatic reactions that convert L-isoleucine into (S)-2-methylbutanoyl-CoA, which is then hydrolyzed to yield this compound.

Key Enzymatic Steps

The catabolism of L-isoleucine to this compound can be summarized in the following key steps:

-

Transamination: The first step is the removal of the amino group from L-isoleucine, catalyzed by a branched-chain aminotransferase (BCAT) (EC 2.6.1.42). This reaction transfers the amino group to an α-keto acid, typically α-ketoglutarate, to form glutamate (B1630785) and (S)-α-keto-β-methylvalerate.[15]

-

Oxidative Decarboxylation: The resulting α-keto acid undergoes oxidative decarboxylation, a reaction catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDH) (EC 1.2.4.4). This multi-enzyme complex converts (S)-α-keto-β-methylvalerate to (S)-2-methylbutanoyl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[15]

-

Thioester Hydrolysis: The final step is the hydrolysis of the thioester bond in (S)-2-methylbutanoyl-CoA to release free this compound. This reaction is catalyzed by a thioesterase .

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound from natural sources, as well as a protocol for studying its biosynthesis in microbial cultures.

Extraction of 2-Methylbutanoic Acid from Fruit Matrix

This protocol is a general guideline for the extraction of short-chain fatty acids, including 2-methylbutanoic acid, from fruit samples.

Materials:

-

Fruit sample (e.g., apple, apricot)

-

Liquid nitrogen

-

Homogenizer

-

Saturated NaCl solution

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous sodium sulfate (B86663)

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

Sample Preparation: Freeze the fruit sample in liquid nitrogen and grind it to a fine powder using a homogenizer.

-

Extraction:

-

Weigh a known amount of the powdered sample (e.g., 10 g) into a centrifuge tube.

-

Add a saturated NaCl solution (e.g., 20 mL) to the tube to inhibit enzymatic activity and aid in phase separation.

-

Add diethyl ether (e.g., 40 mL) and homogenize the mixture for 2-3 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes to separate the phases.

-

-

Solvent Collection: Carefully collect the upper ether layer, which contains the extracted volatile compounds.

-

Drying and Concentration:

-

Dry the ether extract over anhydrous sodium sulfate to remove any residual water.

-

Filter the dried extract and concentrate it to a small volume (e.g., 1-2 mL) using a rotary evaporator at a low temperature (e.g., 35-40°C).

-

-

Storage: Store the concentrated extract at -20°C until analysis.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes the chiral separation of 2-methylbutanoic acid enantiomers using GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., β-DEX™ 225, Supelco)

GC-MS Conditions:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 5°C/min to 220°C

-

Hold at 220°C for 5 minutes

-

-

MS Transfer Line Temperature: 230°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-200

Sample Preparation (Derivatization):

For improved chromatographic performance, derivatization to form esters (e.g., methyl esters) is often recommended. This can be achieved by reacting the extract with a derivatizing agent such as BF3-methanol.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines the enantioselective analysis of 2-methylbutanoic acid using HPLC.

Instrumentation:

-

HPLC system with a UV or refractive index detector

-

Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Daicel)

HPLC Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of trifluoroacetic acid (TFA) (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for the specific column and system.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection: UV at 210 nm

Sample Preparation:

The concentrated extract can be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Protocol for Studying Isoleucine Catabolism in Lactobacillus

This protocol provides a framework for investigating the biosynthesis of 2-methylbutanoic acid from L-isoleucine in a bacterial culture, such as Lactobacillus.

Materials:

-

Lactobacillus strain (e.g., Lactobacillus plantarum)

-

MRS broth (or other suitable growth medium)

-

L-isoleucine

-

Sterile culture tubes or flasks

-

Incubator

-

Centrifuge

-

Extraction solvents (as described in Protocol 4.1)

-

GC-MS or HPLC system for analysis

Procedure:

-

Culture Preparation: Inoculate the Lactobacillus strain into MRS broth and grow overnight at the optimal temperature (e.g., 37°C).

-

Experimental Setup:

-

Prepare fresh MRS broth.

-

Create experimental groups with and without the addition of a known concentration of L-isoleucine (e.g., 1 g/L).

-

Inoculate the experimental media with the overnight culture.

-

-

Incubation: Incubate the cultures under appropriate conditions (e.g., 37°C, anaerobic or microaerophilic) for a defined period (e.g., 24, 48, 72 hours).

-

Sampling and Extraction:

-

At each time point, collect a sample of the culture broth.

-

Centrifuge the sample to pellet the bacterial cells.

-

Collect the supernatant and perform the extraction of short-chain fatty acids as described in Protocol 4.1.

-

-

Analysis: Analyze the extracts using chiral GC-MS (Protocol 4.2) or HPLC (Protocol 4.3) to quantify the production of this compound.

-

Data Analysis: Compare the production of this compound in the cultures with and without the addition of L-isoleucine to confirm its role as a precursor.

Conclusion

This compound is a crucial chiral molecule that significantly influences the sensory properties of a wide range of natural and fermented products. Its biosynthesis via the catabolism of L-isoleucine is a fundamental metabolic pathway in many organisms. The detailed experimental protocols provided in this guide offer a robust framework for the extraction, stereospecific analysis, and investigation of the biosynthesis of this important flavor compound. A deeper understanding of the natural sources and biosynthetic pathways of this compound will continue to be of great interest to researchers in the fields of food science, natural product chemistry, and biotechnology, with potential applications in flavor and fragrance development and metabolic engineering.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Biochemistry of Apple Aroma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. Carotenoids, Fatty Acids, and Volatile Compounds in Apricot Cultivars from Romania—A Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hortsci.agriculturejournals.cz [hortsci.agriculturejournals.cz]

- 6. Volatile Constituents of Different Apricot Varieties in Cool Subtropical Climate Conditions [ijiasr.penpublishing.net]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

- 8. agrarforschungschweiz.ch [agrarforschungschweiz.ch]

- 9. Enantiomeric ratios of 2-methylbutanoic acid and its methyl ester: Elucidation of novel biogenetic pathways towards (R)-methyl 2-methylbutanoate in a beverage fermented with shiitake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. daneshyari.com [daneshyari.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 15. benchchem.com [benchchem.com]

Chirality and stereochemistry of 2-methylbutanoic acid

An In-depth Technical Guide on the Chirality and Stereochemistry of 2-Methylbutanoic Acid

Introduction

2-Methylbutanoic acid, also known as 2-methylbutyric acid, is a branched-chain alkyl carboxylic acid with the chemical formula CH₃CH₂CH(CH₃)CO₂H.[1][2] The presence of a chiral center at the C2 carbon, which is bonded to four different groups (a hydrogen atom, a methyl group, an ethyl group, and a carboxyl group), confers chirality to the molecule.[3] Consequently, 2-methylbutanoic acid exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-methylbutanoic acid and (S)-2-methylbutanoic acid.[1]

These stereoisomers exhibit identical physical properties in an achiral environment but differ significantly in their interaction with plane-polarized light and, crucially, in their biological activities.[4] This stereochemical difference is of paramount importance in the fields of flavor and fragrance chemistry, where the two enantiomers possess distinct sensory profiles.[1][4] Furthermore, the enantiomerically pure forms of 2-methylbutanoic acid serve as valuable chiral building blocks in the synthesis of complex molecules, including pharmaceuticals and agrochemicals, where specific stereochemistry is often a prerequisite for desired efficacy and safety.[5][6]

Physicochemical Properties of Stereoisomers

The enantiomers of 2-methylbutanoic acid share most physical properties but are distinguished by the direction in which they rotate plane-polarized light and by their unique odors. The racemic mixture is an equal mixture of both enantiomers.

| Property | Racemic (R/S) | (R)-Enantiomer | (S)-Enantiomer | Reference |

| IUPAC Name | 2-Methylbutanoic acid | (2R)-2-Methylbutanoic acid | (2S)-2-Methylbutanoic acid | [1][7][8] |

| CAS Number | 116-53-0 | 32231-50-8 | 1730-91-2 | [1] |

| Molecular Formula | C₅H₁₀O₂ | C₅H₁₀O₂ | C₅H₁₀O₂ | [1][2] |

| Molecular Weight | 102.13 g/mol | 102.13 g/mol | 102.13 g/mol | [2][7] |

| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | [1] |

| Density | 0.94 g/cm³ (20 °C) | 0.9313 g/cm³ (25 °C) | N/A | [1][9] |

| Boiling Point | 176 °C | 50 °C (0.07 Torr) | N/A | [1][9] |

| Melting Point | -90 °C | N/A | N/A | [1] |

| Odor | Pungent, cheesy | Pervasive, cheesy, sweaty | Pleasantly sweet, fruity | [1][4] |

| Taste Threshold | N/A | 100 ppb | 50 ppb | [4] |

| Natural Occurrence | Angelica, Valerian | Cocoa beans | Apples, Apricots | [1] |

Synthesis and Resolution of Enantiomers

The preparation of enantiomerically pure 2-methylbutanoic acid can be achieved through either asymmetric synthesis, which directly yields a single enantiomer, or by resolving a racemic mixture.

Racemic Synthesis

A common and straightforward method for preparing racemic 2-methylbutanoic acid is through a Grignard reaction. This involves reacting 2-chlorobutane (B165301) with magnesium to form a Grignard reagent, which is then carboxylated using carbon dioxide, followed by an acidic workup.[1]

Enantioselective Synthesis

One of the earliest examples of enantioselective synthesis involved the thermal decomposition of ethyl(methyl)malonic acid in the presence of the chiral base brucine, which yielded an optically active product mixture.[1] Modern methods provide much higher selectivity, such as the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP (Ru-BINAP) catalyst, which can produce either enantiomer with high enantiomeric excess.[1]

Resolution of Racemic Mixtures

Separating a racemic mixture into its constituent enantiomers is a widely used approach.

-

Diastereomeric Salt Crystallization : This classical method involves reacting the racemic acid with an optically pure chiral base, such as (R)-(+)-α-methylbenzylamine.[10] This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, including solubility. These salts can then be separated by fractional crystallization.[10] After separation, the desired enantiomer of the acid is recovered by treating the diastereomeric salt with a strong acid.

-

Enzymatic Resolution : This technique leverages the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in the racemic mixture.[11] For instance, in the presence of an alcohol, a lipase (B570770) can catalyze the esterification of one enantiomer at a much faster rate than the other. The resulting mixture contains an ester of one enantiomer and the unreacted acid of the other, which can then be easily separated. Lipases from Rhizomucor miehei, Aspergillus niger, and Aspergillus javanicus have shown high enantioselectivity for this purpose.[12][13]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Methylbutanoic Acid (Grignard Method)

Materials:

-

2-chlorobutane

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (e.g., 3M HCl)

-

Anhydrous sodium sulfate

-

Standard glassware for Grignard reaction (three-neck flask, dropping funnel, reflux condenser)

Methodology:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, place magnesium turnings. Add a solution of 2-chlorobutane in anhydrous diethyl ether dropwise to initiate the reaction. Once started, add the remaining 2-chlorobutane solution at a rate that maintains a gentle reflux.

-

Carboxylation: After the magnesium has been consumed, cool the reaction mixture in an ice bath. Cautiously add crushed dry ice in small portions to the stirred solution.

-

Hydrolysis: Once the addition of dry ice is complete, allow the mixture to warm to room temperature. Slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the diethyl ether by rotary evaporation to yield racemic 2-methylbutanoic acid. Further purification can be achieved by distillation.

Protocol 2: Enzymatic Resolution of Racemic 2-Methylbutanoic Acid

Materials:

-

Racemic 2-methylbutanoic acid

-

Immobilized lipase (e.g., from Rhizomucor miehei, Lipase IM 20)[12][13]

-

Methanol (B129727) or another suitable alcohol

-

Anhydrous organic solvent (e.g., isooctane)[12]

-

Aqueous sodium bicarbonate solution (e.g., 5%)

-

Aqueous hydrochloric acid (e.g., 1M HCl)

-

Diethyl ether or ethyl acetate

Methodology:

-

Esterification: In a flask, dissolve racemic 2-methylbutanoic acid and methanol in isooctane. Add the immobilized lipase.[12]

-

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 20-30°C).[10][12] Monitor the reaction progress by periodically taking aliquots and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess (ee) of the remaining acid and the formed ester. Stop the reaction at approximately 50% conversion to achieve high ee for both products.

-

Enzyme Removal: Filter the reaction mixture to remove the immobilized lipase, which can be washed and potentially reused.[11]

-

Separation: Transfer the filtrate to a separatory funnel. Extract the unreacted this compound with an aqueous sodium bicarbonate solution.[11] The organic layer will contain the (R)-methyl-2-methylbutanoate.

-

Isolation of (S)-Acid: Collect the aqueous layer and acidify it with 1M HCl to a pH of ~2. Extract the liberated this compound with diethyl ether. Dry the organic extract and remove the solvent to obtain the enantiomerically enriched (S)-acid.[11]

-

Isolation of (R)-Acid: The organic layer from step 4, containing the (R)-ester, can be washed and dried. The ester can then be hydrolyzed using aqueous acid or base to yield the (R)-2-methylbutanoic acid.

Protocol 3: Determination of Enantiomeric Excess via Chiral GC

Materials:

-

Sample of 2-methylbutanoic acid (as free acid or derivatized to a more volatile ester)

-

Chiral Gas Chromatography (GC) column (e.g., a cyclodextrin-based column)

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Reference standards of racemic, (R)-, and this compound

Methodology:

-

Sample Preparation: Prepare a dilute solution of the 2-methylbutanoic acid sample in a suitable solvent (e.g., dichloromethane).[14] If necessary, derivatize the acid to its methyl or ethyl ester to improve volatility and peak shape.

-

Instrument Setup: Install the chiral column and set the appropriate GC conditions (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These conditions must be optimized to achieve baseline separation of the two enantiomers.

-

Analysis: Inject a small volume of the prepared sample onto the GC. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times.[14]

-

Quantification: Identify the peaks corresponding to the (R) and (S) enantiomers by comparing their retention times to those of the reference standards. Integrate the peak areas for each enantiomer.

-

Calculation: Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Biological Significance and Applications

The distinct stereochemistry of 2-methylbutanoic acid enantiomers leads to different biological roles and applications.

-

Flavor and Fragrance: The most well-documented difference is in odor perception. This compound has a pleasant, fruity-sweet aroma and is a key flavor component in apples and strawberries, while the (R)-enantiomer has a strong, cheesy-sweaty odor characteristic of cocoa beans.[1][4][12][13] This makes them important additives in the food and perfume industries.

-

Metabolism: 2-methylbutanoic acid is a metabolite produced during the metabolism of the amino acid isoleucine.[5][15] Its presence in biofluids can be indicative of certain metabolic processes or disorders.

-

Chiral Synthesis: As a versatile chiral building block, enantiomerically pure 2-methylbutanoic acid is used in the synthesis of more complex molecules.[5] Its structure is incorporated into various pharmaceuticals and agrochemicals where a specific three-dimensional arrangement is critical for biological activity.

-

Potential Therapeutic Roles: While less studied than its role in flavor, 2-methylbutanoic acid shares structural motifs with other short-chain fatty acids that have known biological activities. Research into similar compounds suggests potential applications in drug delivery, as well as antimicrobial, anticoagulant, and anticancer therapies, although further investigation into the specific activities of each enantiomer is required.[6]

Data Presentation

Table 2: Comparison of Analytical Methods for Enantiomeric Excess (ee) Determination

| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | ¹⁹F NMR with Chiral Solvating Agent |

| Principle | Differential partitioning of volatile enantiomers with a chiral stationary phase in the gas phase.[16] | Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.[16] | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.[16] |

| Resolution | Typically provides high, baseline separation (Rs > 1.5).[16] | Excellent, baseline separation is achievable (Rs > 1.5).[16] | Depends on the choice of solvating agent and the specific substrate; can achieve baseline separation.[16] |

| Advantages | High resolution, speed, sensitivity, suitable for volatile compounds. | Broad applicability, wide range of available chiral stationary phases, preparative scale-up is possible. | Rapid analysis, no separation required, provides direct quantification, requires small sample amounts. |

| Disadvantages | Sample must be volatile or derivatized, high temperatures can cause racemization. | Higher solvent consumption, can be slower than GC, sample must be soluble in the mobile phase. | Requires a fluorinated analyte (or derivatization), lower sensitivity than chromatographic methods, chiral agent can be expensive. |

Visualizations

Diagram 1: Stereoisomers of 2-Methylbutanoic Acid

Caption: Logical relationship of 2-methylbutanoic acid stereoisomers.

Diagram 2: Experimental Workflow for Enzymatic Resolution

Caption: Workflow for the chiral resolution via enantioselective esterification.

Diagram 3: General Workflow for Synthesis and Analysis

Caption: A comprehensive workflow from synthesis to characterization.[17]

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. Butanoic acid, 2-methyl- [webbook.nist.gov]

- 3. Which of the following compounds exhibits stereoisomerism class 12 chemistry CBSE [vedantu.com]

- 4. The 2-Methylbutanoic acids [leffingwell.com]

- 5. 2-Methylbutanoic Acid | High-Purity Grade for Research [benchchem.com]

- 6. The Versatility of 2-Methyl Butyric Acid in Pharmaceutical and Medical Applications - Nanjing Chemical Material Corp. [njchm.com]

- 7. (2R)-2-methylbutanoic acid | C5H10O2 | CID 6950479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C5H10O2 | CID 448893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-2-Methylbutanoic Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. The information is presented to support research, development, and quality control activities involving this chiral molecule. All quantitative data is summarized in structured tables for ease of reference. Detailed experimental protocols for key property determination and a visualization of its metabolic origin are also included.

Physical Properties

This compound is a clear, colorless liquid with a characteristic fruity odor.[1] Its physical properties are crucial for handling, storage, and various applications, including its use as a flavoring agent and a chiral building block in organic synthesis.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₂ | [2] |

| Molecular Weight | 102.13 g/mol | [2] |

| CAS Number | 1730-91-2 | [2] |

| Appearance | Clear colorless liquid | [2] |

| Density | 0.938 g/mL at 25 °C | [2] |

| Boiling Point | 176-177 °C (at 760 mmHg) | [2] |

| 78 °C (at 15 mmHg) | [2] | |

| Melting Point | -90 °C | [2] |

| Refractive Index (n²⁰/D) | 1.406 | [2] |

| Optical Rotation ([α]²⁰/D) | +19° (neat) | [2] |

| LogP | 1.18 | [2] |

| Flash Point | 73 °C (closed cup) | [2] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [2] |

| Alcohol | Soluble | [2] |

| Oils | Soluble | [2] |

| Propylene Glycol | Soluble | [2] |

| Glycerin | Poorly soluble | [2] |

Chemical Properties

This compound exhibits chemical properties typical of a carboxylic acid, while its chirality introduces stereospecificity in its reactions.

-

Acidity : As a carboxylic acid, it is a weak acid capable of donating a proton from its carboxyl group.

-

Esterification : It readily undergoes esterification with alcohols in the presence of an acid catalyst to form fruity-smelling esters. The enantioselective synthesis of this compound methyl ester, a component of apple and strawberry flavor, is a notable example.[3]

-

Chiral Building Block : Its chiral center makes it a valuable starting material in the asymmetric synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

-

Metabolic Origin : this compound is a product of the catabolism of L-isoleucine, a branched-chain amino acid.[1][4]

Spectral Data

Spectroscopic data is essential for the identification and structural elucidation of this compound.

Table 3: Spectral Data for this compound

| Technique | Key Peaks/Features | Source(s) |

| ¹H NMR | Consistent with the structure, showing signals for the methyl, ethyl, and methine protons, as well as the acidic proton of the carboxyl group. | |

| ¹³C NMR | Shows five distinct carbon signals corresponding to the molecular structure. | |

| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acid, and a strong C=O stretch. | [5] |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure of 2-methylbutanoic acid. |

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below.

4.1. Determination of Boiling Point using the Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of liquid.

-

Materials : Thiele tube, thermometer, small test tube (e.g., 6 x 50 mm), capillary tube (sealed at one end), mineral oil, and a heat source (e.g., Bunsen burner).[6]

-

Procedure :

-

Fill the small test tube to about half-full with this compound.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer and attached test tube into the Thiele tube containing mineral oil, ensuring the sample is immersed.

-

Gently heat the side arm of the Thiele tube.[7]

-

Observe the capillary tube. A slow stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.[7][8]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[7][9][10]

-

4.2. Measurement of Optical Rotation using a Polarimeter

A polarimeter is used to measure the angle of rotation of plane-polarized light caused by an optically active substance.

-

Materials : Polarimeter, polarimeter cell (sample tube), a solution of this compound of known concentration, and the corresponding pure solvent.[11][12]

-

Procedure :

-

Turn on the polarimeter and allow it to warm up.

-

Prepare a solution of this compound with a precisely known concentration (c) in a suitable solvent.

-

Calibrate the polarimeter by filling the sample cell with the pure solvent and setting the reading to zero.

-

Rinse the sample cell with the prepared solution of this compound and then fill it, ensuring there are no air bubbles.

-

Place the filled sample cell in the polarimeter and measure the observed rotation (α).[13]

-

The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where 'l' is the path length of the sample cell in decimeters (dm) and 'c' is the concentration in g/mL.[14]

-

Mandatory Visualization

5.1. Metabolic Pathway of this compound Formation

This compound is a key metabolite in the catabolism of the essential amino acid L-isoleucine. The following diagram illustrates this biochemical pathway.

Caption: Metabolic pathway of L-isoleucine catabolism leading to this compound.

5.2. Experimental Workflow for Purification by Vacuum Distillation

A general workflow for the purification of a liquid carboxylic acid like this compound.

Caption: Generalized workflow for the purification of this compound by vacuum distillation.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Enantiomeric synthesis of this compound methyl ester, apple flavor, using lipases in organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chymist.com [chymist.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Polarimeter - Wikipedia [en.wikipedia.org]

- 12. torontech.com [torontech.com]

- 13. iitr.ac.in [iitr.ac.in]

- 14. uwm.edu.pl [uwm.edu.pl]

The Pivotal Role of (S)-2-Methylbutanoic Acid in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-methylbutanoic acid, a branched-chain fatty acid, is a significant metabolite in various microbial pathways. Its presence and concentration can influence the characteristics of fermented foods, contribute to the synthesis of essential amino acids, and potentially play a role in intercellular signaling. This technical guide provides an in-depth exploration of the biosynthesis, degradation, and physiological roles of this compound in microbial metabolism. Detailed experimental protocols for its quantification and the characterization of key enzymes, along with quantitative data on its production by various microorganisms, are presented to facilitate further research and application in drug development and biotechnology.

Introduction

This compound is a chiral short-chain fatty acid that, along with its enantiomer, is found in a variety of natural sources, including fruits and fermented products[1]. In the realm of microbiology, it is primarily known as a product of amino acid catabolism, specifically the degradation of L-isoleucine. Its characteristic cheesy, fruity, or sweaty aroma contributes significantly to the flavor profiles of many fermented foods and beverages. Beyond its role as a flavor compound, this compound is a key intermediate in several metabolic pathways and is increasingly being investigated for its potential physiological effects. Understanding the microbial processes that produce and consume this molecule is crucial for applications ranging from food science to the development of novel therapeutics.

Biosynthesis of this compound

The primary route for the microbial biosynthesis of this compound is through the catabolism of the branched-chain amino acid L-isoleucine. This pathway involves a series of enzymatic reactions that convert L-isoleucine into this compound.

The key enzymatic steps are:

-

Transamination: L-isoleucine is first converted to (S)-2-keto-3-methylvalerate by a branched-chain amino acid aminotransferase (BCAT) .

-

Oxidative Decarboxylation: (S)-2-keto-3-methylvalerate is then oxidatively decarboxylated to 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase complex (BCKDHc) .[2][3]

-

Thioester Cleavage: Finally, the thioester bond in 2-methylbutanoyl-CoA is cleaved to yield this compound.

Biosynthesis of this compound from L-isoleucine.

Microbial Production of this compound: Quantitative Data

Several microbial species are known to produce this compound. The production yields can vary significantly depending on the species, strain, and fermentation conditions.

| Microbial Species | Substrate | Fermentation Conditions | This compound Titer (g/L) | Enantiomeric Excess (ee) (%) | Reference |

| Bacillus spizizenii ATCC 6633 | 8 g/L L-isoleucine, 5 g/L Glucose | 45 °C, 8% inoculation | 3.67 | 99.32 | [2] |

| Lactobacillus sanfranciscensis | Leucine | Acid stress (pH 3.6) | Not specified, but a seven-fold increase in BCAA catabolites was observed. | Not specified |

Degradation of this compound

Microbial degradation of this compound is an important process, particularly in anaerobic environments such as the gut and anaerobic digesters. The primary pathway for its degradation is β-oxidation, which is carried out by syntrophic bacteria.

Degradation pathway of this compound.

Role in Microbial Signaling

Short-chain fatty acids (SCFAs) are increasingly recognized as important signaling molecules in microbial communities and in host-microbe interactions.[4][5][6] While direct evidence for this compound as a specific quorum-sensing molecule is limited, its structural similarity to other signaling molecules and its production under specific conditions, such as nutrient starvation, suggest a potential role in cell-to-cell communication.[7]

SCFAs can influence gene expression in bacteria, affecting processes such as virulence, metabolism, and stress response.[8] The production of this compound by certain bacteria could, therefore, act as a signal to other members of the microbial community, influencing their behavior and physiology.

Potential signaling role of this compound.

Experimental Protocols

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of this compound from a microbial fermentation broth.

Materials:

-

Fermentation broth

-

Internal standard (e.g., 2-methylpentanoic acid)

-

Hydrochloric acid (HCl)

-

Sodium chloride (NaCl)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMSCI)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

To 1 mL of fermentation broth, add a known amount of the internal standard.

-

Acidify the sample to pH 2 with HCl.

-

Saturate the aqueous phase with NaCl.

-

-

Extraction:

-

Extract the acidified sample three times with 2 mL of diethyl ether.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

-

Derivatization:

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Add 50 µL of MTBSTFA with 1% TBDMSCI and 50 µL of acetonitrile (B52724) to the dried extract.

-

Heat the mixture at 60°C for 30 minutes.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions:

-

Injector temperature: 250°C

-

Oven program: Start at 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ion source temperature: 230°C

-

Quadrupole temperature: 150°C

-

Scan mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte and internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standard solutions of this compound.

-

Quantify the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Workflow for GC-MS quantification.

Assay of Branched-chain Amino Acid Aminotransferase (BCAT) Activity

This spectrophotometric assay measures the activity of BCAT by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate (B1630785) dehydrogenase.

Materials:

-

Cell-free extract containing BCAT

-

Potassium phosphate (B84403) buffer (pH 7.8)

-

L-isoleucine

-

α-ketoglutarate

-

Pyridoxal-5'-phosphate (PLP)

-

NADH

-

Glutamate dehydrogenase (GDH)

-

Ammonium chloride (NH4Cl)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing potassium phosphate buffer, L-isoleucine, α-ketoglutarate, and PLP.

-

-

Assay:

-

Add the cell-free extract to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding NADH, GDH, and NH4Cl.

-

Monitor the decrease in absorbance at 340 nm for 10 minutes, which corresponds to the oxidation of NADH.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹). One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of glutamate per minute.

-

Assay of Branched-chain α-Keto Acid Dehydrogenase Complex (BCKDHc) Activity

This assay measures the activity of the BCKDHc by monitoring the reduction of NAD⁺ to NADH spectrophotometrically.[2][9]

Materials:

-

Mitochondrial extract or purified BCKDHc

-

Potassium phosphate buffer (pH 7.4)

-

(S)-2-keto-3-methylvalerate

-

Coenzyme A (CoA)

-

NAD⁺

-

Thiamine pyrophosphate (TPP)

-

Magnesium chloride (MgCl₂)

-

Cysteine-HCl

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing potassium phosphate buffer, MgCl₂, TPP, and cysteine-HCl.

-

-

Assay:

-

Add the enzyme sample to the reaction mixture.

-

Initiate the reaction by adding (S)-2-keto-3-methylvalerate, CoA, and NAD⁺.

-

Monitor the increase in absorbance at 340 nm for 10 minutes, which corresponds to the formation of NADH.

-

-

Calculation:

-

Calculate the enzyme activity based on the rate of NADH formation using the molar extinction coefficient of NADH. One unit of activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

-

Conclusion

This compound is a multifaceted molecule in microbial metabolism, playing significant roles in flavor development, amino acid homeostasis, and potentially in intercellular communication. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and professionals in drug development and biotechnology to further explore and harness the metabolic pathways associated with this important compound. Future research should focus on elucidating its specific signaling functions and exploring the metabolic engineering of microorganisms for enhanced production of this and other valuable branched-chain fatty acids.

References

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of short-chain fatty acids in the interplay between gut microbiota and diet in cardio-metabolic health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production and Structural Characterization of Lactobacillus helveticus Derived Biosurfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of branched-chain alpha-keto acid dehydrogenase complex activity in rat tissues using alpha-keto[1-13C]isocaproate as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biosynthetic Pathway of (S)-2-Methylbutanoic Acid from L-Isoleucine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core biosynthetic pathway for the production of (S)-2-methylbutanoic acid from the essential amino acid L-isoleucine. This pathway is a key component of branched-chain amino acid catabolism, with implications in various metabolic processes and disease states. This document provides a comprehensive overview of the enzymatic steps, quantitative data, detailed experimental protocols, and a visual representation of the pathway to support research and development in metabolism, enzymology, and drug discovery.

Introduction

The conversion of L-isoleucine to this compound is a multi-step enzymatic process that primarily occurs in the mitochondria of various tissues, particularly in skeletal muscle.[1] This catabolic pathway is crucial for the breakdown of branched-chain amino acids (BCAAs), providing energy and metabolic intermediates. The pathway involves an initial transamination, followed by an irreversible oxidative decarboxylation, and concludes with the hydrolysis of a thioester bond to yield the final product.

The Biosynthetic Pathway

The biosynthesis of this compound from L-isoleucine proceeds through the following key enzymatic reactions:

-

Transamination of L-Isoleucine: The pathway is initiated by the transfer of the amino group from L-isoleucine to α-ketoglutarate, a reversible reaction catalyzed by branched-chain aminotransferase (BCAT) .[1] This step produces (S)-α-keto-β-methylvalerate and L-glutamate.[2]

-

Oxidative Decarboxylation: The resulting (S)-α-keto-β-methylvalerate undergoes irreversible oxidative decarboxylation to form (S)-2-methylbutanoyl-CoA.[3] This reaction is catalyzed by the multi-enzyme branched-chain α-keto acid dehydrogenase (BCKD) complex .[4]

-

Hydrolysis of (S)-2-Methylbutanoyl-CoA: The final step is the hydrolysis of the thioester bond in (S)-2-methylbutanoyl-CoA to release this compound and Coenzyme A. This reaction is catalyzed by acyl-CoA thioesterases (ACOTs) with broad specificity for short-chain acyl-CoAs.[5]

Below is a diagram illustrating this metabolic pathway.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes in the pathway.

Table 1: Kinetic Parameters for Branched-Chain Aminotransferase (BCAT)

| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (µmol/min/mg) | Reference |

| Helicobacter pylori NCTC 11637 | L-Isoleucine | 0.34 | 27.3 | [6] |

| Helicobacter pylori NCTC 11637 | 2-Oxoglutarate | 0.085 | 27.3 | [6] |

| Lactobacillus paracasei subsp. paracasei | L-Isoleucine | - | - | [2] |

| Lactococcus lactis | L-Isoleucine | - | - | [7] |

| Rat Heart Mitochondria | L-Isoleucine | - | 66 units/mg | [8] |

Note: Vmax values can vary significantly based on assay conditions and enzyme purity. The activity of BCAT from Lactobacillus and Lactococcus was confirmed, but specific kinetic constants for isoleucine were not provided in the cited sources. The unit for the rat heart mitochondrial enzyme is defined as µmol of product formed per minute.

Table 2: Kinetic Parameters for Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex

| Organism/Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Skeletal Muscle Mitochondria | α-Ketoisovalerate | 82 | 17.7 | [9] |

Note: The provided data is for α-ketoisovalerate, the keto acid derived from valine. Kinetic data for (S)-α-keto-β-methylvalerate is less commonly reported but the BCKD complex is known to act on all three branched-chain α-keto acids.[4]

Table 3: Substrate Specificity of Acyl-CoA Thioesterases (ACOTs)

| Enzyme | Substrate(s) | Notes | Reference |

| ACOT9 (mouse, mitochondrial) | Short-chain acyl-CoAs (including propionyl-CoA, (iso)butyryl-CoA), short-chain methyl-branched CoA esters, and long-chain saturated acyl-CoAs. | ACOT9 is a likely candidate for the hydrolysis of (S)-2-methylbutanoyl-CoA due to its activity on short-chain methyl-branched CoA esters. | [5] |

| ACOT6 (mouse, peroxisomal) | Methyl-branched acyl-CoA esters (e.g., pristanoyl-CoA). | Demonstrates specificity for branched-chain acyl-CoAs. | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Branched-Chain Aminotransferase (BCAT) Activity Assay (Spectrophotometric)

This protocol is adapted from methods used for the characterization of BCAT from various bacterial sources.[10]

Principle: The activity of BCAT is measured in the reverse direction by monitoring the decrease in NADH absorbance at 340 nm. The α-ketoglutarate produced from the transamination of L-glutamate and a branched-chain α-keto acid is reductively aminated by glutamate (B1630785) dehydrogenase, consuming NADH.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.0

-

L-Glutamate solution: 100 mM in Assay Buffer

-

(S)-α-keto-β-methylvalerate solution: 20 mM in Assay Buffer

-

NADH solution: 10 mM in Assay Buffer

-

Glutamate Dehydrogenase (GDH): ~100 units/mL

-

Purified BCAT enzyme or cell extract

Procedure:

-

In a 1 mL cuvette, combine the following reagents:

-

800 µL Assay Buffer

-

50 µL L-Glutamate solution (final concentration: 5 mM)

-

20 µL NADH solution (final concentration: 0.2 mM)

-

10 µL GDH solution (final concentration: 1 unit/mL)

-

Appropriate volume of BCAT enzyme solution

-

-

Mix gently and incubate at 37°C for 5 minutes to allow for the reduction of any endogenous α-ketoglutarate.

-

Initiate the reaction by adding 100 µL of (S)-α-keto-β-methylvalerate solution (final concentration: 2 mM).

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of α-ketoglutarate per minute under the assay conditions.

Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex Activity Assay (Radiochemical)

This protocol is based on the measurement of 14CO2 release from a radiolabeled substrate.

Principle: The activity of the BCKD complex is determined by measuring the rate of 14CO2 released from the oxidative decarboxylation of [1-14C]-labeled (S)-α-keto-β-methylvalerate.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4

-

Cofactor Solution: 2 mM NAD+, 1 mM Coenzyme A, 0.2 mM Thiamine pyrophosphate (TPP), 2 mM MgCl2 in Assay Buffer

-

[1-14C]-(S)-α-keto-β-methylvalerate solution (specific activity ~50 mCi/mmol)

-

Mitochondrial preparation or purified BCKD complex

-

Stopping Solution: 1 M perchloric acid

-

CO2 Trapping Solution: 1 M hyamine hydroxide

Procedure:

-

Prepare a reaction mixture in a sealed vial containing:

-

400 µL Assay Buffer

-

100 µL Cofactor Solution

-

Appropriate amount of mitochondrial preparation or purified BCKD complex

-

-

Place a small cup containing 200 µL of CO2 Trapping Solution inside the sealed vial, ensuring it does not mix with the reaction mixture.

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by injecting a known amount of [1-14C]-(S)-α-keto-β-methylvalerate through the septum of the vial.

-

Incubate at 37°C with gentle shaking for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by injecting 100 µL of Stopping Solution.

-

Continue incubation for an additional 60 minutes to ensure complete trapping of the released 14CO2.

-

Remove the cup with the trapping solution and measure the radioactivity by liquid scintillation counting.

-

Calculate the specific activity based on the amount of 14CO2 released per unit time per milligram of protein.

Acyl-CoA Thioesterase (ACOT) Activity Assay (Colorimetric)

This is a general protocol for measuring acyl-CoA thioesterase activity that can be adapted for (S)-2-methylbutanoyl-CoA.

Principle: The free Coenzyme A (CoA) released by the hydrolysis of the acyl-CoA thioester reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5

-

DTNB solution: 10 mM in Assay Buffer

-

(S)-2-methylbutanoyl-CoA solution: 10 mM in water

-

Purified ACOT enzyme or cell lysate

Procedure:

-

In a 1 mL cuvette, prepare a reaction mixture containing:

-

900 µL Assay Buffer

-

50 µL DTNB solution (final concentration: 0.5 mM)

-

Appropriate volume of ACOT enzyme solution

-

-

Mix and incubate at 37°C for 3 minutes to establish a baseline.

-

Initiate the reaction by adding 50 µL of (S)-2-methylbutanoyl-CoA solution (final concentration: 0.5 mM).

-

Immediately monitor the increase in absorbance at 412 nm.

-

Calculate the rate of TNB formation using the molar extinction coefficient of TNB (14,150 M-1cm-1). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of CoA per minute under the assay conditions.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of the biosynthetic pathway and a general experimental workflow for enzyme characterization.

Conclusion

The biosynthesis of this compound from L-isoleucine is a well-defined catabolic pathway involving three key enzymatic steps. While the kinetics of the initial transamination and oxidative decarboxylation steps are relatively well-characterized, further research is needed to elucidate the specific acyl-CoA thioesterases responsible for the final hydrolysis step and their precise kinetic parameters with (S)-2-methylbutanoyl-CoA. The information and protocols provided in this guide serve as a valuable resource for researchers investigating branched-chain amino acid metabolism and its role in health and disease.

References

- 1. Thioesterase superfamily member 2 (Them2)/acyl-CoA thioesterase 13 (Acot13): a homotetrameric hotdog fold thioesterase with selectivity for long-chain fatty acyl-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acyl-CoA thioesterase 9 (ACOT9) in mouse may provide a novel link between fatty acid and amino acid metabolism in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EC 3.1.2.20 [iubmb.qmul.ac.uk]

- 7. m.youtube.com [m.youtube.com]

- 8. "Purification and Properties of Acyl Coenzyme A Thioesterase II from Rh" by Timothy Seay and Donald R. Lueking [digitalcommons.mtu.edu]

- 9. genotic.com [genotic.com]

- 10. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-2-Methylbutanoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-methylbutanoic acid (C₅H₁₀O₂), a chiral carboxylic acid of interest in chemical research and drug development. The document, tailored for researchers, scientists, and professionals in drug development, details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. Included are detailed experimental protocols, structured data tables for easy reference, and visualizations of the molecular structure and key spectroscopic processes.

Molecular Structure

This compound is a chiral carboxylic acid with the following structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and comparative analysis.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | -COOH |

| ~2.40 | Sextet | 1H | H-2 |

| ~1.60 | Multiplet | 2H | H-3 |

| ~1.18 | Doublet | 3H | C2-CH₃ |

| ~0.95 | Triplet | 3H | H-4 |

Note: Data is referenced from spectra of the racemic mixture and may show slight variations for the pure enantiomer.[1]

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~183 | C-1 (C=O) |

| ~41 | C-2 |

| ~27 | C-3 |

| ~17 | C2-CH₃ |

| ~12 | C-4 |

Note: Data is compiled from various sources and represents typical values.[2][3]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~2970 | Strong | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1460 | Medium | C-H bend (CH₂, CH₃) |

| ~1240 | Medium | C-O stretch |

| ~940 | Broad | O-H bend (Out-of-plane) |

Note: Data is characteristic for aliphatic carboxylic acids.

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data (Electron Ionization) for 2-Methylbutanoic Acid

| m/z | Relative Intensity (%) | Proposed Fragment |

| 102 | < 5 | [M]⁺ (Molecular Ion) |

| 74 | 100 | [M - C₂H₄]⁺ (McLafferty rearrangement) |

| 57 | ~85 | [C₄H₉]⁺ |

| 45 | ~10 | [COOH]⁺ |

| 29 | ~60 | [C₂H₅]⁺ |

Note: Fragmentation data is based on the racemic mixture and is expected to be identical for the (S)-enantiomer.[2][4]

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

NMR Spectroscopy

A sample of this compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in approximately 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to a 5 mm NMR tube. The spectrum is acquired on a 400 MHz (or higher) spectrometer. For ¹H NMR, 16 to 64 scans are typically accumulated with a relaxation delay of 1-5 seconds. For ¹³C NMR, a greater number of scans is required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

References

- 1. 2-Methyl butyric acid(116-53-0) 1H NMR spectrum [chemicalbook.com]

- 2. 2-Methyl butyric acid(116-53-0) 13C NMR [m.chemicalbook.com]

- 3. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Butanoic acid, 2-methyl- [webbook.nist.gov]

The Natural Occurrence of (S)-2-Methylbutanoic Acid in Flora: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-methylbutanoic acid is a chiral branched-chain fatty acid that contributes significantly to the characteristic aroma and flavor profiles of numerous fruits and plants. Its pleasant, sweet, and fruity odor makes it a compound of great interest in the food, fragrance, and pharmaceutical industries. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its biosynthetic origins, and detailed methodologies for its extraction, identification, and quantification in plant matrices.

Natural Distribution in Fruits and Plants

This compound has been identified as a natural volatile constituent in a variety of fruits and plants. Its presence is often associated with the characteristic ripe and fruity notes of these botanicals. While its esters are frequently more abundant, the free acid also plays a crucial role in the overall aroma profile.

This compound is found in many fruits, including apples and apricots.[1] It is also a minor component of the essential oils of Angelica archangelica and the perennial flowering plant Valeriana officinalis (valerian).[1]

Data Presentation: Quantitative Occurrence

The concentration of this compound and its related esters can vary significantly depending on the plant species, cultivar, ripeness stage, and environmental conditions. The following tables summarize the quantitative data available in the literature.

Table 1: Concentration of 2-Methylbutanoic Acid and its Esters in Apple Cultivars

| Apple Cultivar | Compound | Concentration (µg/kg) | Reference |

| 'Redchief Delicious' | 2-Methylbutanoic acid | Present, production pattern observed | [2] |

| 'Fuji' | Ethyl 2-methylbutanoate | 67.1 | [3] |

| 'Fuji' | 2-Methylbutyl acetate | 200.4 | [3] |

| 'Pink Lady' | Hexyl 2-methylbutanoate | 382.45 | [3] |

| 'Pink Lady' | 2-Methylbutyl acetate | 255.15 | [3] |

Table 2: Occurrence of 2-Methylbutanoic Acid and its Esters in Other Fruits

| Fruit | Compound | Observation | Reference |

| Strawberry ('Strawberry Festival' and 'Florida Radiance') | Methyl 2-methylbutanoate | Identified as a major odor-active volatile | [4] |

| Strawberry ('Strawberry Festival' and 'Florida Radiance') | Butanoic acid, 2-methyl- | Identified as an odor-active volatile | [4] |

| Apricot | Esters of 2-methylbutanoic acid | Present as aroma contributors | [1] |

Table 3: Occurrence of 2-Methylbutanoic Acid in Other Plants

| Plant | Part | Compound | Observation | Reference |

| Valeriana officinalis (Valerian) | Root | 2-Methylbutanoic acid | Minor constituent, co-occurs with valeric and isovaleric acid | [1] |

| Angelica archangelica | Root | 2-Methylbutanoic acid | Minor constituent of essential oil | [1] |

Biosynthesis of this compound in Plants

The primary biosynthetic pathway for this compound in plants originates from the catabolism of the branched-chain amino acid L-isoleucine. This multi-step enzymatic process is crucial for the production of a variety of branched-chain aroma compounds.

The key steps in the biosynthesis are:

-

Transamination: L-isoleucine is converted to (S)-α-keto-β-methylvaleric acid by a branched-chain amino acid aminotransferase (BCAT).

-

Oxidative Decarboxylation: (S)-α-keto-β-methylvaleric acid is then converted to 2-methylbutanoyl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.

-

Hydrolysis: Finally, 2-methylbutanoyl-CoA is hydrolyzed to this compound.

Alternatively, this compound can serve as a precursor for the synthesis of various esters, such as ethyl 2-methylbutanoate and 2-methylbutyl acetate, through the action of alcohol acyltransferases (AATs).

Experimental Protocols

The analysis of this compound in plant matrices typically involves extraction of the volatile and semi-volatile compounds, followed by separation and identification using chromatographic and spectrometric techniques. Due to its chirality, specific methods are required for the enantioselective analysis of the (S)-form.

Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from various matrices.

Materials:

-

Plant material (e.g., fruit puree, ground roots)

-

20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Heater-stirrer or water bath with magnetic stirring

Protocol:

-

Sample Homogenization: Homogenize the fresh plant material to a fine puree or grind dried material to a powder.

-

Vial Preparation: Place a known amount of the homogenized sample (e.g., 2-5 g) into a 20 mL headspace vial.

-

Internal Standard Addition (Optional but Recommended): Add a known concentration of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for quantitative analysis.

-

Matrix Modification (Optional): To enhance the release of acidic compounds, the sample matrix can be acidified (e.g., with HCl to pH 2-3) or saturated with NaCl.

-

Equilibration and Extraction:

-

Seal the vial and place it in a heater-stirrer or water bath.

-

Equilibrate the sample at a specific temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) with constant agitation.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

-

-

Desorption: After extraction, retract the fiber and immediately insert it into the gas chromatograph (GC) injector for thermal desorption.

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

To separate and quantify the (S)- and (R)-enantiomers of 2-methylbutanoic acid, a chiral GC column is necessary.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Chiral capillary column (e.g., β-cyclodextrin-based column like Rt-βDEXsm or Chirasil-Dex CB)

Typical GC-MS Parameters:

-

Injector: Split/splitless mode, temperature e.g., 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program: A slow temperature ramp is often crucial for chiral separations. An example program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp to 150 °C at 2-4 °C/min.

-

Ramp to 220 °C at 10 °C/min, hold for 5 min.

-

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring characteristic ions of 2-methylbutanoic acid.

-

Identification and Quantification:

-

The enantiomers are identified based on their retention times compared to authentic standards of (S)- and (R)-2-methylbutanoic acid.

-

Quantification is performed by integrating the peak areas of the respective enantiomers and comparing them to a calibration curve prepared with the standards.

Conclusion

This compound is a key contributor to the desirable aroma profiles of many fruits and plants. Understanding its natural distribution, biosynthesis, and the analytical methods for its quantification is essential for researchers in food science, natural product chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for the accurate analysis of this important chiral compound, enabling further research into its biological significance and potential applications.

References

Biological Activity of (S)-2-Methylbutanoic Acid Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Methylbutanoic acid, and its enantiomer (R)-2-methylbutanoic acid, are short-chain fatty acids (SCFAs) that have garnered increasing interest in the scientific community. While structurally very similar, these chiral molecules exhibit distinct biological activities and sensory properties, highlighting the importance of stereochemistry in their physiological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these enantiomers, with a focus on their potential therapeutic applications. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development in this area.

Physicochemical and Sensory Properties

This compound and (R)-2-methylbutanoic acid share the same chemical formula (C5H10O2) and molecular weight (102.13 g/mol ). However, their stereochemical differences lead to distinct sensory profiles. This compound is characterized by a fruity, sweet aroma, whereas (R)-2-methylbutanoic acid possesses a pungent, cheesy, and sweaty odor.[1] These differences in sensory perception underscore the stereospecific interactions of these molecules with olfactory receptors.

Biological Activities and Therapeutic Potential

While research into the specific pharmacological effects of the individual enantiomers of 2-methylbutanoic acid is ongoing, preliminary studies and data on the racemic mixture suggest potential therapeutic applications in several areas, including cardiovascular health, oncology, and infectious diseases.

Cardiovascular Effects

A notable study investigating the association between 2-methylbutyric acid and cardiovascular health in patients undergoing hemodialysis revealed a significant negative association between circulating levels of 2-methylbutyric acid (racemic mixture) and bone morphogenetic protein 6 (BMP-6).[2][3] BMP-6 is a protein implicated in vascular calcification and inflammation. This finding suggests a potential protective role of 2-methylbutanoic acid in cardiovascular disease, possibly through the modulation of BMP-6 signaling.

Table 1: Association of Racemic 2-Methylbutanoic Acid with a Cardiovascular Biomarker

| Biomarker | Association with 2-Methylbutanoic Acid | Population | Key Finding |

| Bone Morphogenetic Protein 6 (BMP-6) | Negative | Hemodialysis Patients | Potential protective effect against vascular calcification.[2][3] |

Potential Anticancer and Antimicrobial Activities

General research on 2-methylbutyric acid has indicated its potential as an anticancer and antimicrobial agent. However, specific studies delineating the differential effects of the (S) and (R) enantiomers are limited. Further investigation is required to determine the specific enantiomer responsible for these potential therapeutic effects and to elucidate the underlying mechanisms of action.

Signaling Pathways

As short-chain fatty acids, the enantiomers of 2-methylbutanoic acid are likely to exert their biological effects through various signaling pathways, including the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[4][5]

G-Protein Coupled Receptor (GPCR) Activation

SCFAs are known agonists of several GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (also known as GPR41). Activation of these receptors can trigger a cascade of intracellular signaling events that modulate inflammatory responses and metabolic processes. The stereospecific activation of these receptors by (S)- and (R)-2-methylbutanoic acid is a critical area for future research.